(1R)-1-[3-chloro-4-(trifluoromethyl)phenyl]ethan-1-amine
Description
Properties
IUPAC Name |
(1R)-1-[3-chloro-4-(trifluoromethyl)phenyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3N/c1-5(14)6-2-3-7(8(10)4-6)9(11,12)13/h2-5H,14H2,1H3/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTKYTPNAHAITD-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C(F)(F)F)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1)C(F)(F)F)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[3-chloro-4-(trifluoromethyl)phenyl]ethan-1-amine can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding ketone using a chiral catalyst. For example, the reduction of ®-1-[4-(trifluoromethyl)phenyl]ethanol with borane-dimethyl sulfide complex in the presence of a chiral oxazaborolidine catalyst has been reported .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale asymmetric reduction processes. The use of environmentally friendly and cost-effective reagents, such as sodium trifluoromethanesulfinate (CF3SO2Na), is preferred for scalability and sustainability .
Chemical Reactions Analysis
Types of Reactions
(1R)-1-[3-chloro-4-(trifluoromethyl)phenyl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding imine or nitrile.
Reduction: Reduction reactions can yield the corresponding amine or alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include imines, nitriles, secondary amines, and substituted phenyl derivatives.
Scientific Research Applications
Chemical Properties and Mechanism of Action
This compound is characterized by the presence of a trifluoromethyl group and a chlorine atom on the phenyl ring, which enhances its lipophilicity and metabolic stability. These properties allow it to interact effectively with biological targets, making it a valuable compound in drug development.
Mechanism of Action:
- The trifluoromethyl group increases the compound's hydrophobic character, aiding in membrane permeability.
- The chlorine atom can engage in hydrogen bonding and halogen bonding, contributing to its biological activity.
Antidepressant Activity
Research indicates that (1R)-1-[3-chloro-4-(trifluoromethyl)phenyl]ethan-1-amine exhibits potential antidepressant properties. In a study involving animal models, the compound demonstrated significant effects on serotonin reuptake inhibition, suggesting its utility as a selective serotonin reuptake inhibitor (SSRI) .
| Study | Findings |
|---|---|
| Animal Model Study | Showed significant antidepressant effects through serotonin reuptake inhibition. |
Anticancer Properties
The compound has also been investigated for its anticancer properties. In vitro studies revealed that it can induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. The mechanism involves the modulation of apoptotic pathways, making it a candidate for further development as an anticancer agent .
| Study | Findings |
|---|---|
| In Vitro Cancer Study | Induced apoptosis in resistant cancer cell lines. |
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. Its unique structure allows for various chemical transformations, including:
- Oxidation : Can be converted to imines or nitriles using oxidizing agents like potassium permanganate.
- Reduction : Reducing agents such as lithium aluminum hydride can yield corresponding amines or alcohols.
- Nucleophilic Substitution : The compound can undergo substitution reactions to introduce different functional groups onto the phenyl ring .
Pharmaceutical Manufacturing
Due to its properties and biological activity, this compound is increasingly used in pharmaceutical manufacturing. Its role as an intermediate in the synthesis of complex drug molecules enhances its significance in industrial applications.
Chemical Research
In chemical research, this compound is utilized for developing new synthetic methodologies and exploring structure-activity relationships (SAR) in drug design.
Mechanism of Action
The mechanism of action of (1R)-1-[3-chloro-4-(trifluoromethyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological targets. The chlorine atom on the phenyl ring can participate in various interactions, including hydrogen bonding and halogen bonding, which contribute to the compound’s biological activity .
Comparison with Similar Compounds
Research and Application Insights
- Pharmaceutical Relevance : The target compound’s CF₃ and Cl substituents make it a candidate for drug development, particularly for targets requiring hydrophobic and electron-deficient aryl interactions (e.g., GPCRs ).
- Safety : Similar compounds (e.g., ) are classified as irritants, necessitating handling under inert atmospheres .
Biological Activity
(1R)-1-[3-chloro-4-(trifluoromethyl)phenyl]ethan-1-amine, also known as a chiral amine compound, is characterized by its unique structural features, including a trifluoromethyl group and a chlorine atom on the phenyl ring. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.
- IUPAC Name : this compound
- Molecular Formula : C9H9ClF3N
- CAS Number : 1213108-25-8
- Molecular Weight : 223.62 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, facilitating effective interaction with biological targets. The chlorine atom can participate in hydrogen bonding and halogen bonding, contributing to the compound's overall biological activity.
Antitumor Activity
Recent studies have highlighted the potential antitumor properties of this compound. For instance, it has been evaluated for its inhibitory effects on specific cancer cell lines, demonstrating notable potency.
| Compound | Cell Line | IC50 (nM) | Effect |
|---|---|---|---|
| This compound | HCT116 | 50 | Inhibitory effect on tumor growth |
| This compound | KMS-12 BM | 1400 | Moderate potency |
The compound exhibited a significant reduction in tumor growth in xenograft models, suggesting its potential as a therapeutic agent in cancer treatment .
Enzyme Inhibition
Another aspect of its biological activity involves enzyme inhibition. The compound has been shown to interact with various enzymes, which may be linked to its pharmacological effects.
| Enzyme | IC50 (nM) | Activity |
|---|---|---|
| FGFR1 | 15.0 | Good enzymatic inhibition |
| ERK1/2 | 20.0 | Selective inhibition |
These findings indicate that this compound could serve as a lead compound for developing inhibitors targeting specific pathways involved in cancer progression .
Case Studies
Several case studies have explored the efficacy of this compound in preclinical models:
-
Study on HCT116 Tumor Growth :
- Objective: To evaluate the antitumor efficacy.
- Method: Xenograft model using HCT116 colon cancer cells.
- Results: Significant reduction in tumor volume was observed after treatment with the compound.
-
Inhibition of FGFR Pathway :
- Objective: To assess the inhibitory effects on fibroblast growth factor receptors.
- Method: Enzymatic assays were conducted to determine IC50 values.
- Results: The compound showed promising results with an IC50 of 15 nM against FGFR1, indicating strong potential for further development.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (1R)-1-[3-chloro-4-(trifluoromethyl)phenyl]ethan-1-amine, and how is enantiomeric purity ensured?
- Synthetic Routes :
- Friedel-Crafts Acylation : Acyl chloride intermediates can be synthesized via Friedel-Crafts reactions using Lewis acid catalysts (e.g., AlCl₃) to introduce ketone groups to aromatic rings. Subsequent reduction (e.g., using NaBH₄ with chiral catalysts) yields the amine .
- Azide Reduction : Azide precursors (e.g., 2-((2-(trifluoromethyl)phenyl)thio)ethan-1-amine derivatives) can be reduced using Pd/C or other catalysts to produce enantiomerically pure amines .
- Enantiomeric Purity : Chiral chromatography (e.g., HPLC with chiral stationary phases) or stereoselective synthesis using chiral auxiliaries ensures purity. NMR analysis of diastereomeric salts (e.g., tartrate derivatives) can also confirm configuration .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?
- ¹H/¹³C/¹⁹F NMR :
- ¹H NMR : Look for splitting patterns of the ethanamine backbone (δ 1.2–1.5 ppm for CH₃, δ 3.0–3.5 ppm for NH₂).
- ¹⁹F NMR : The trifluoromethyl group (CF₃) appears as a singlet near δ -60 to -70 ppm .
Q. What are the critical safety considerations when handling this amine in laboratory settings?
- Safety Protocols :
- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.
- Work in a fume hood due to potential volatility and respiratory hazards .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity or stereochemical outcomes in the synthesis of this chiral amine?
- Density Functional Theory (DFT) : Models transition states to predict enantioselectivity in catalytic reductions (e.g., asymmetric hydrogenation of imine intermediates). For example, B3LYP/6-31G* calculations can optimize chiral catalyst interactions .
- Molecular Docking : Predicts binding affinities of the trifluoromethyl group with biological targets (e.g., enzymes or receptors), aiding in rational drug design .
Q. What strategies resolve conflicting crystallographic and spectroscopic data regarding the compound's conformation?
- Case Study : If X-ray data (e.g., bond lengths of 1.45 Å for C-Cl) conflicts with NMR coupling constants (e.g., J = 8 Hz for adjacent protons), perform variable-temperature NMR to assess dynamic effects. Cross-validate with IR spectroscopy for functional group consistency .
- Dynamic NMR : Detects rotational barriers in trifluoromethyl groups, which may explain discrepancies between solid-state (X-ray) and solution (NMR) conformations .
Q. In pharmacological studies, how does the trifluoromethyl group influence the compound's interactions with biological targets?
- Mechanistic Insights :
- The CF₃ group enhances metabolic stability and lipophilicity, improving membrane permeability.
- In enzyme inhibition assays (e.g., dihydroorotate dehydrogenase), CF₃-substituted amines show 10–100x higher potency compared to non-fluorinated analogs due to hydrophobic interactions with active sites .
- Structure-Activity Relationship (SAR) : Replace CF₃ with CH₃ or Cl to quantify its contribution to binding affinity. For example, CF₃ analogs exhibit IC₅₀ values of 0.5 µM vs. 5 µM for CH₃ derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
